4-(Aminomethyl)bicyclo[2.2.1]heptane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Aminomethyl)bicyclo[2.2.1]heptane-1-carboxylic acid is a bicyclic compound with a unique structure that includes a carboxylic acid and an aminomethyl group. This compound is known for its stability and versatility in various chemical reactions, making it a valuable substance in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Aminomethyl)bicyclo[2.2.1]heptane-1-carboxylic acid typically involves a formal [4 + 2] cycloaddition reaction. This reaction is enabled by organocatalysis, allowing for the rapid and enantioselective formation of the bicyclic structure from simple starting materials under mild conditions .
Industrial Production Methods: Industrial production methods for this compound often involve the use of chiral tertiary amines as catalysts. The process is designed to be operationally simple and efficient, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-(Aminomethyl)bicyclo[2.2.1]heptane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the aminomethyl group to a corresponding amine oxide.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The aminomethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium azide or alkyl halides are commonly employed.
Major Products: The major products formed from these reactions include amine oxides, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
4-(Aminomethyl)bicyclo[2.2.1]heptane-1-carboxylic acid has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which 4-(Aminomethyl)bicyclo[2.2.1]heptane-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The bicyclic structure provides rigidity, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Bicyclo[2.2.1]heptane-2-carboxylic acid: This compound shares a similar bicyclic structure but lacks the aminomethyl group.
Bicyclo[2.2.1]heptane-1,4-dicarboxylic acid: This compound has two carboxylic acid groups instead of one.
Uniqueness: 4-(Aminomethyl)bicyclo[2.2.1]heptane-1-carboxylic acid is unique due to its combination of a bicyclic structure with both an aminomethyl and a carboxylic acid group. This dual functionality allows for diverse chemical reactivity and a wide range of applications in various fields .
Properties
Molecular Formula |
C9H15NO2 |
---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
4-(aminomethyl)bicyclo[2.2.1]heptane-1-carboxylic acid |
InChI |
InChI=1S/C9H15NO2/c10-6-8-1-3-9(5-8,4-2-8)7(11)12/h1-6,10H2,(H,11,12) |
InChI Key |
UDIJIPCITWMJFV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1(C2)CN)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.